12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tricyclic system with a sulfur atom (thia-), two nitrogen atoms (diaza-), and a chlorine atom attached to it. The compound also has a dimethoxyphenyl group attached to it via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tricyclic system and the various functional groups. The presence of the sulfur and nitrogen atoms within the ring system would likely have a significant impact on the shape and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfur and nitrogen atoms, the chlorine atom, and the dimethoxyphenyl group would all contribute to its properties .Scientific Research Applications
Synthesis and Structural Rearrangements
The compound's synthesis and structural transformations offer insights into novel organic reactions. For example, the base-promoted rearrangement of cage α-haloketones has been explored, providing a mechanism for forming complex tricyclic structures, which might relate to or inform the synthesis of the compound (Marchand & Chou, 1975). Similarly, high-temperature reactions leading to highly strained bicyclic alkynes, as studied by Tümer et al. (2001), could be relevant for understanding the reactive properties of such complex molecules (Tümer, Taşkesenligil, & Balcı, 2001).
Photochemical Applications
Photochemical studies, such as the photoconversion of 2-Methylenehomobarrelenes to 9-Methylenebarbaralanes, reveal the potential for using light to induce significant molecular transformations (Tian, Sugiyama, Mori, & Takeshita, 1988). These transformations are crucial for understanding how complex cyclic and polycyclic structures can be manipulated using photochemical methods.
Theoretical and Computational Studies
Rational design and computational studies offer theoretical backing for the understanding and prediction of the behavior of such compounds. Singh and Ganguly (2007) provide an example with their DFT studies on tetracyclic proton sponges, predicting basicities and examining substituent effects on molecular properties (Singh & Ganguly, 2007). These insights are invaluable for designing compounds with specific electronic and structural characteristics.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
12-chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-22-12-7-6-10(8-13(12)23-2)9-15-20-17(19)16-11-4-3-5-14(11)24-18(16)21-15/h6-8H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUMLUKAKFVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
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